



Application Notes and Protocols for 2- Methylanisole in Catalytic Reactions

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Compound of Interest		
Compound Name:	2-Methylanisole	
Cat. No.:	B146520	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **2-methylanisole** as a versatile substrate in a variety of catalytic reactions. **2-Methylanisole**, also known as o-cresol methyl ether, is a valuable building block in organic synthesis, offering multiple reactive sites for functionalization. These notes are intended to guide researchers in leveraging this substrate for the synthesis of complex molecules relevant to the pharmaceutical and fine chemical industries.

C-H Functionalization: Arylation and Alkylation

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for streamlining synthetic routes. **2-Methylanisole** can undergo regioselective C-H functionalization at both the aromatic ring and the methyl group, depending on the catalytic system employed.

Palladium-Catalyzed meta-C-H Arylation

A notable application of **2-methylanisole** is its participation in palladium-catalyzed meta-C-H arylation reactions. This transformation allows for the introduction of an aryl group at the position meta to the methoxy group, a challenging feat in classical electrophilic aromatic substitution.

Reaction Scheme:



Quantitative Data Summary:

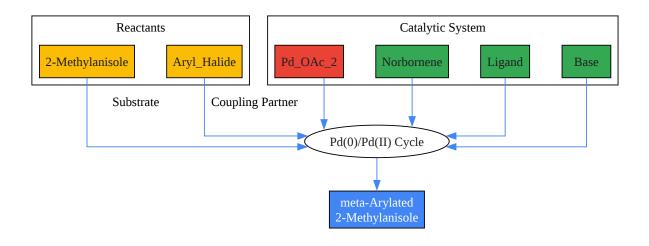
Catal yst Syste m	Ligan d	Base	Solve nt	Temp eratur e (°C)	Time (h)	Aryl Halid e	Produ ct	Yield (%)	Refer ence
Pd(OA c) ₂ /Nor bornen e	S,O- Ligand	K₂CO₃	Dioxan e	100	24	lodobe nzene	3-Aryl- 2- methyl anisol e	24	[1][2]
Pd(OA C)2	DMSO	TFA	Benze ne	80	-	Benze ne	2- Methyl -3- phenyl anisol e	92	[3]

Experimental Protocol: Palladium-Catalyzed meta-C-H Arylation[1][2]

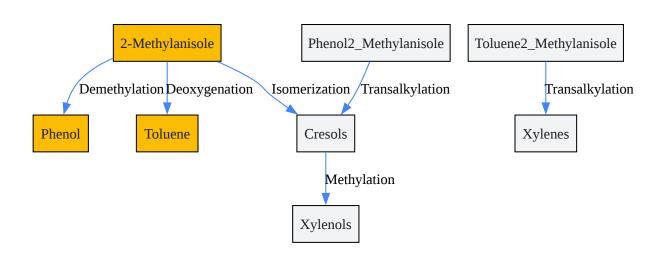
- To an oven-dried screw-cap vial, add 2-methylanisole (1.5 equiv.), palladium(II) acetate (10 mol%), and the S,O-ligand (12 mol%).
- Add potassium carbonate (2.0 equiv.) and the norbornene mediator (50 mol%).
- The vial is sealed and evacuated and backfilled with argon three times.
- Add the aryl iodide (1.0 equiv.) and anhydrous dioxane via syringe.
- The reaction mixture is stirred and heated in an oil bath at 100 °C for 24 hours.
- After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
- The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 3-aryl-**2-methylanisole**.



Logical Relationship Diagram:







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References

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